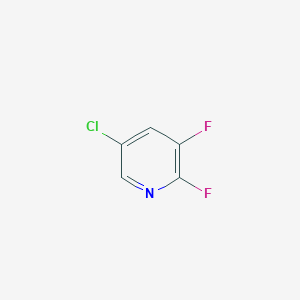

5-Chloro-2,3-difluoropyridine

Cat. No. B143520

M. Wt: 149.52 g/mol

InChI Key: PERMDYZFNQIKBL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04831148

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of sulfolane is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at +50° C. The resultant nitrogen is removed from the reactor through reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture which is then poured into ice water. The two-phase mixture is neutralised with ammonia solution. The organic phase is separated and dried over sodium sulfate. The solvent is distilled off and then 200 ml of sulfolane, 166 g (2.879 mol) of potassium fluoride and 2 g of tetrabutylammonium bromide are added to the mixture of sulfolane and the product. This reacton mixture is stirred for 7 hours at 179° C. The product is subsequently distilled off directly from the sulfolane solution. The crude product is purified by distillation, affording the 5-chloro-2,3-difluoropyridine, b.p. 137°-139° C.

Identifiers

|

REACTION_CXSMILES

|

[FH:1].N[C:3]1[C:4](Cl)=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+].[F-:15].[K+]>S1(CCCC1)(=O)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:9][C:7]1[CH:8]=[C:3]([F:15])[C:4]([F:1])=[N:5][CH:6]=1 |f:2.3,4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

F

|

Step Two

|

Name

|

|

|

Quantity

|

40.7 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NC=C(C1)Cl)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

20.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

166 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

179 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This reacton mixture is stirred for 7 hours at 179° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml polytetrafluoroethylene reactor equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant nitrogen is removed from the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

through reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 ml of methylene chloride are added to the reaction mixture which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then poured into ice water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent is distilled off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product is subsequently distilled off directly from the sulfolane solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product is purified by distillation

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C(=NC1)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |